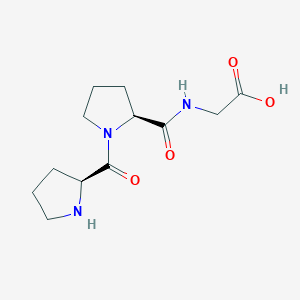
Prolyl-prolyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-Pro-Gly is an oligopeptide.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Recent studies have indicated that cyclic glycine-proline (cGP), a cyclic form of PPG, exhibits significant neuroprotective properties. Research conducted on APP/PS1 transgenic mice, a model for Alzheimer’s disease (AD), demonstrated that cGP improves spatial memory and reduces amyloid plaque burden, suggesting its potential utility in AD treatment .
Case Study: Memory Improvement in AD Models
- Study Design : APP/PS1 mice were treated with cGP.
- Findings : Enhanced memory performance and reduced amyloid plaques.
- Implications : Supports the development of cGP as a therapeutic agent for cognitive decline associated with neurodegenerative diseases.
Metabolic Regulation
PPG and related peptides have been investigated for their effects on metabolic health. A study focusing on collagen peptides containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine found that these peptides effectively reduce advanced glycation end products (AGEs) levels and improve insulin resistance in older adults .
Case Study: Impact on Insulin Resistance
- Study Design : Randomized, double-blind trial with 31 participants.
- Intervention : Daily intake of fish-derived collagen peptides.
- Results : Significant reduction in AGEs and improvement in insulin resistance indices.
- : Suggests potential for PPG-related peptides in managing metabolic disorders.
Skin Health
The application of collagen-derived peptides, including those containing prolyl-hydroxyproline and hydroxyprolyl-glycine, has shown promise in improving skin barrier function and reducing pigmentation. These peptides are rapidly absorbed into the bloodstream after ingestion and exert beneficial effects on skin health .
Case Study: Skin Barrier Function
- Study Design : Clinical study assessing the effects of collagen peptides on skin health.
- Findings : Improved skin barrier function and reduced pigmentation observed after supplementation.
- Significance : Highlights the cosmetic applications of PPG in dermatology.
Therapeutic Peptides Development
The broader field of therapeutic peptides has seen significant advancements, with PPG derivatives being explored as potential drug candidates. Peptides like PPG can modulate protein-protein interactions, offering new avenues for drug development in various therapeutic areas including oncology and metabolic diseases .
Current Trends
- Over 170 peptide drugs are currently in clinical development.
- Peptides derived from natural sources are being modified to enhance their efficacy and specificity for targeted therapies.
Data Summary Table
Propiedades
Número CAS |
16875-10-8 |
|---|---|
Fórmula molecular |
C12H19N3O4 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
Clave InChI |
LEIKGVHQTKHOLM-IUCAKERBSA-N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Key on ui other cas no. |
16875-10-8 |
Secuencia |
PPG |
Sinónimos |
L-prolyl-L-prolyl-glycine Pro-Pro-Gly prolyl-prolyl-glycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















